Salvianolic acid Y

Description

The exact mass of the compound this compound is 718.15338487 g/mol and the complexity rating of the compound is 1290. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

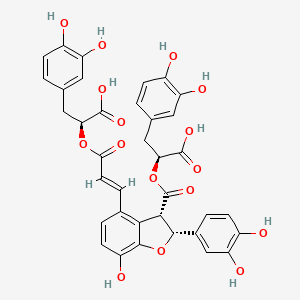

(2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKFFCBZYFGCQN-DUMGGQTMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Salvianolic Acid Y

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvianolic acid Y, a phenolic acid identified in Salvia officinalis, is a stereoisomer of the well-studied salvianolic acid B. Its biosynthesis is intricately linked to the phenylpropanoid and tyrosine-derived pathways, culminating in the formation of rosmarinic acid, a key precursor. This guide delineates the current understanding of the biosynthetic pathway of this compound, from its primary metabolic origins to the proposed final stereoselective dimerization. It provides a comprehensive overview of the key enzymes involved, their mechanisms of action, and the regulatory aspects of the pathway. Furthermore, this document includes detailed experimental protocols for the analysis of key intermediates and enzymes, alongside quantitative data where available, to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction

Salvianolic acids, a class of water-soluble polyphenolic compounds predominantly found in the genus Salvia, have garnered significant attention for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This compound, a stereoisomer of salvianolic acid B, has demonstrated notable protective effects against hydrogen peroxide-induced cell injury, surpassing the activity of its more abundant counterpart.[1] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This guide provides a detailed technical overview of the currently accepted biosynthetic route to this compound.

The Core Biosynthetic Pathway: From Primary Metabolism to Rosmarinic Acid

The biosynthesis of this compound begins with precursors from two major primary metabolic routes: the phenylpropanoid pathway, which provides the caffeoyl-CoA moiety, and the tyrosine-derived pathway, which supplies the 3,4-dihydroxyphenyllactic acid (DHPL) portion. These two pathways converge to form rosmarinic acid, the immediate precursor to salvianolic acids B and Y.[2]

Phenylpropanoid Pathway

The phenylpropanoid pathway starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce 4-coumaroyl-CoA, a key intermediate.

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

Tyrosine-Derived Pathway

The tyrosine-derived pathway provides the second essential building block for rosmarinic acid.

-

Tyrosine Aminotransferase (TAT): TAT converts L-tyrosine to 4-hydroxyphenylpyruvic acid.

-

Hydroxyphenylpyruvate Reductase (HPPR): HPPR reduces 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid.

Formation of Rosmarinic Acid

The final steps in rosmarinic acid biosynthesis involve the condensation of the products from the two pathways.

-

Rosmarinic Acid Synthase (RAS): RAS, a member of the BAHD acyltransferase family, catalyzes the esterification of 4-coumaroyl-CoA with 3,4-dihydroxyphenyllactic acid (which is formed from 4-hydroxyphenyllactic acid via hydroxylation) to form rosmarinic acid.[3]

-

Cytochrome P450 Hydroxylases (CYP98A family): Enzymes from the CYP98A family are responsible for the hydroxylation of the aromatic rings of the precursors.[4]

The overall pathway leading to rosmarinic acid is depicted in the following diagram:

Caption: Biosynthesis pathway of Rosmarinic Acid.

Proposed Biosynthesis of this compound

This compound is a stereoisomer of salvianolic acid B, which is formed through the oxidative dimerization of two molecules of rosmarinic acid.[5] The specific stereochemical outcome that leads to this compound is believed to be under enzymatic control. Laccases are proposed as the key enzymes catalyzing this dimerization.

The Role of Laccases

Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic substrates, leading to the formation of reactive phenoxy radicals. These radicals can then undergo non-enzymatic or enzymatically controlled coupling reactions to form dimers and higher-order oligomers. In the context of salvianolic acid biosynthesis, laccases are thought to oxidize rosmarinic acid to generate rosmarinic acid radicals, which then couple to form the salvianolic acid B/Y scaffold. The stereoselectivity of this coupling, which determines whether salvianolic acid B or Y is formed, is likely dictated by the specific laccase isozyme and the microenvironment of the active site.

The proposed final step in the biosynthesis of this compound is illustrated below:

Caption: Proposed formation of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on the production of its precursor, rosmarinic acid, and the related isomer, salvianolic acid B, in various systems provide valuable insights.

| Compound | Production System | Titer/Yield | Reference |

| Salvianolic Acid B | Saccharomyces cerevisiae (engineered) | 30-34 µg/L | |

| Rosmarinic Acid | Melissa officinalis seedlings (0.1% Yeast Extract) | ~1.5-fold increase |

Experimental Protocols

Extraction and Quantification of Salvianolic Acids by HPLC

This protocol is adapted for the general quantification of salvianolic acids and can be optimized for the specific analysis of this compound.

5.1.1. Sample Preparation

-

Grind dried plant material (e.g., Salvia officinalis leaves) to a fine powder.

-

Extract the powder with 70% methanol (B129727) (v/v) using sonication for 30 minutes.

-

Centrifuge the extract at 10,000 x g for 15 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

5.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B). A typical gradient might be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-35 min, 50-10% A; 35-40 min, 10% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Standard: A purified standard of this compound is required for accurate quantification.

Laccase Activity Assay

This general protocol can be adapted to test the ability of laccase to oxidize rosmarinic acid.

5.2.1. Reagents

-

100 mM Sodium acetate (B1210297) buffer (pH 5.0).

-

10 mM Rosmarinic acid solution in methanol.

-

Laccase enzyme solution (e.g., from Trametes versicolor or a purified plant laccase).

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a positive control substrate.

5.2.2. Assay Procedure

-

Prepare a reaction mixture containing 800 µL of sodium acetate buffer and 100 µL of rosmarinic acid solution.

-

Initiate the reaction by adding 100 µL of the laccase solution.

-

Incubate the reaction at a controlled temperature (e.g., 30°C).

-

Monitor the reaction by taking aliquots at different time points and analyzing them by HPLC to detect the formation of this compound and other products.

-

For a colorimetric assay, replace rosmarinic acid with ABTS and monitor the increase in absorbance at 420 nm.

Structural Elucidation by NMR and CD Spectroscopy

The definitive identification of this compound requires advanced spectroscopic techniques.

5.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1D NMR (¹H and ¹³C): Provides information on the chemical environment of protons and carbons, allowing for the initial assignment of the molecular structure.

-

2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC), which is essential for assembling the complete structure. The NMR data for this compound would be very similar to that of salvianolic acid B, with subtle differences in chemical shifts due to the different stereochemistry.

5.3.2. Circular Dichroism (CD) Spectroscopy

-

CD spectroscopy is crucial for determining the stereochemistry of chiral molecules. The CD spectrum of this compound will be distinct from that of salvianolic acid B, reflecting their different spatial arrangements.

Regulatory Mechanisms

The biosynthesis of salvianolic acids is tightly regulated by a complex network of transcription factors and signaling molecules. Phytohormones such as jasmonates (e.g., methyl jasmonate) have been shown to induce the expression of key biosynthetic genes, leading to increased production of rosmarinic acid and salvianolic acid B. Transcription factors from the MYB and bHLH families are known to play significant roles in modulating the expression of genes in the phenylpropanoid and tyrosine-derived pathways.

The regulatory network governing salvianolic acid biosynthesis can be visualized as follows:

Caption: Regulatory network of Salvianolic Acid biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound, while not fully elucidated, is understood to proceed through the well-established rosmarinic acid pathway followed by a proposed laccase-mediated stereoselective dimerization. Significant progress has been made in identifying the upstream enzymes and their regulation. However, the precise enzymatic machinery responsible for the final dimerization step and the factors governing its stereochemical outcome remain key areas for future research. The development of robust analytical methods for the chiral separation of this compound and B is essential for accurate quantification and further biological evaluation. Elucidating the complete biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the sustainable production of this promising bioactive compound through metabolic engineering and synthetic biology approaches.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactivities, biosynthesis and biotechnological production of phenolic acids in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Formal total synthesis of salvianolic acid N - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of Salvianolic Acid Y: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Salvianolic acid Y, a phenolic acid isolated from Salvia officinalis. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and a visual representation of the analytical workflow.

This compound, with the molecular formula C36H30O16, has been identified as a stereoisomer of Salvianolic acid B.[1] Its structural elucidation was accomplished through various spectroscopic methods, including 1D and 2D-NMR experiments and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).[1]

Mass Spectrometry Data

High-resolution mass spectrometry was utilized to determine the molecular formula of this compound. The analysis was performed using an Agilent 1100 series LC/MSD Trap SL mass spectrometer.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C36H30O16 |

| Ionization Mode | HRESI-MS (Negative) |

| m/z | 717.1338 [M-H]⁻ |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded on a Bruker AV-400 spectrometer in methanol-d4. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data

Table 2: ¹H NMR Data for this compound (400 MHz, methanol-d4)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 5.48 | d | 8.8 |

| 3 | 4.45 | d | 8.8 |

| 5 | 6.70 | d | 8.4 |

| 6 | 6.88 | s | |

| 2' | 6.96 | d | 2.0 |

| 5' | 6.74 | d | 8.1 |

| 6' | 6.81 | dd | 8.1, 2.0 |

| 7' | 7.58 | d | 15.9 |

| 8' | 6.33 | d | 15.9 |

| 2'' | 5.17 | dd | 8.5, 4.4 |

| 3''a | 3.09 | dd | 14.4, 4.4 |

| 3''b | 2.94 | dd | 14.4, 8.5 |

| 2''' | 6.71 | d | 1.9 |

| 5''' | 6.64 | d | 8.0 |

| 6''' | 6.57 | dd | 8.0, 1.9 |

| 7''' | 5.00 | dd | 8.5, 4.5 |

| 8'''a | 3.08 | ov | |

| 8'''b | 2.93 | ov | |

| 2'''' | 6.48 | d | 1.9 |

| 5'''' | 6.56 | d | 8.1 |

| 6'''' | 6.52 | dd | 8.1, 1.9 |

¹³C NMR Spectroscopic Data

Table 3: ¹³C NMR Data for this compound (100 MHz, methanol-d4)

| Position | δC (ppm) |

| 2 | 88.0 |

| 3 | 57.2 |

| 4 | 132.0 |

| 5 | 118.2 |

| 6 | 110.1 |

| 7 | 144.5 |

| 8 | 145.9 |

| 9 | 127.3 |

| 1' | 128.0 |

| 2' | 116.8 |

| 3' | 146.0 |

| 4' | 146.4 |

| 5' | 116.2 |

| 6' | 122.2 |

| 7' | 147.2 |

| 8' | 115.0 |

| 9' | 168.6 |

| 1'' | 128.9 |

| 2'' | 74.2 |

| 3'' | 38.2 |

| 4'' | 145.8 |

| 5'' | 145.4 |

| 6'' | 117.8 |

| 7'' | 121.7 |

| 8'' | 173.8 |

| 1''' | 129.0 |

| 2''' | 116.9 |

| 3''' | 145.9 |

| 4''' | 145.3 |

| 5''' | 116.2 |

| 6''' | 120.9 |

| 7''' | 74.2 |

| 8''' | 38.2 |

| 9''' | 173.8 |

Experimental Protocols

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was conducted on an Agilent 1100 series LC/MSD Trap SL mass spectrometer (Agilent Technologies, Santa Clara, CA, USA). The sample was introduced after purification. The instrument was operated in negative ion mode to generate the [M-H]⁻ ion, allowing for the determination of the accurate mass and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were acquired on a Bruker AV-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. The solvent used for all measurements was methanol-d4. Standard Bruker pulse programs were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. Chemical shifts were referenced to the residual solvent signals.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from the initial extraction to the final structure elucidation.

References

The Neuroprotective Mechanisms of Salvianolic Acid Y: A Technical Guide

An In-depth Examination of the Core Mechanisms of Action of Salvianolic Acid Y and Structurally Related Compounds in Neuroprotection, Prepared for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the neuroprotective mechanisms of this compound. Given that research on this specific compound is emerging, this document begins with the current, direct evidence of its action. It then expands to detail the well-documented neuroprotective pathways of the structurally and functionally related compounds, Salvianolic acid A (SalA) and Salvianolic acid B (SalB), to provide a thorough understanding of the probable mechanisms of action for this class of molecules.

This compound: A Novel Neuroprotective Agent

This compound has been identified as a new phenolic acid isolated from Salvia officinalis. It shares the same planar structure as the extensively studied Salvianolic acid B, suggesting a similar spectrum of biological activity.[1] Initial research has focused on its potent antioxidant properties as a primary mechanism of neuroprotection.

Direct Evidence of Neuroprotection

In vitro studies have demonstrated the protective effects of this compound against oxidative stress-induced neuronal cell injury. Specifically, it has shown a significant ability to protect rat pheochromocytoma (PC12) cells from damage induced by hydrogen peroxide (H₂O₂).[1]

Quantitative Data: In Vitro Neuroprotection

The protective effect of this compound against H₂O₂-induced injury in PC12 cells has been quantified and compared to that of Salvianolic acid B.

| Compound | Concentration | Protective Effect Against H₂O₂-Induced Injury (%) | Reference |

| This compound | Not Specified | 54.2 | [1] |

| Salvianolic acid B | Not Specified | 35.2 | [1] |

Table 1: Comparative in vitro neuroprotective effects of this compound and Salvianolic acid B.

Biosynthesis of this compound

A plausible biogenetic pathway for this compound has been proposed, highlighting its relationship with Salvianolic acid B.[1] The structural similarities suggest that understanding the mechanisms of the more extensively researched salvianolic acids can provide significant insights into the neuroprotective actions of this compound.

Core Neuroprotective Mechanisms of Salvianolic Acids

The neuroprotective effects of salvianolic acids, particularly SalA and SalB, are multifaceted, involving the mitigation of oxidative stress, suppression of neuroinflammation, and inhibition of apoptosis. These effects are orchestrated through the modulation of several key signaling pathways.

Mitigation of Oxidative Stress

A primary mechanism of salvianolic acids in neuroprotection is their potent antioxidant activity. They act by directly scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense systems.[2]

-

Direct ROS Scavenging: The polyphenolic structure of salvianolic acids enables them to donate electrons and neutralize free radicals.

-

Upregulation of Antioxidant Enzymes: Salvianolic acids have been shown to increase the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[2] This is largely mediated through the activation of the Nrf2 signaling pathway.

Anti-Inflammatory Effects

Neuroinflammation is a critical contributor to secondary injury in various neurological disorders. Salvianolic acids exert significant anti-inflammatory effects by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory mediators.[2]

-

Inhibition of Pro-inflammatory Cytokines: SalA and SalB have been shown to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2]

-

Modulation of Inflammatory Signaling Pathways: A key mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which is a central regulator of the inflammatory response in the brain.[2] They have also been shown to inhibit the NLRP3 inflammasome.[2]

Inhibition of Apoptosis

Salvianolic acids protect neurons from apoptotic cell death, a common feature of neurodegenerative diseases and ischemic injury.

-

Regulation of Bcl-2 Family Proteins: They modulate the expression of the Bcl-2 family of proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax.

-

Inhibition of Caspase Activity: Salvianolic acids have been shown to inhibit the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Key Signaling Pathways Modulated by Salvianolic Acids

The diverse neuroprotective effects of salvianolic acids are mediated by their interaction with multiple intracellular signaling pathways.

Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Salvianolic acids promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Salvianolic acids inhibit the activation of NF-κB, thereby suppressing neuroinflammation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway. Salvianolic acids have been shown to activate this pathway, leading to the inhibition of apoptosis and promotion of cell survival.

References

Salvianolic Acid Y: An In-depth Technical Guide to its Epimeric Relationship with Salvianolic Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acids, a class of water-soluble phenolic acids predominantly isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), have garnered significant attention for their wide-ranging pharmacological activities. Among these, Salvianolic acid B has been the most extensively studied. However, recent research has brought its epimer, Salvianolic acid Y, into the spotlight, revealing distinct and potent biological effects. This technical guide provides a comprehensive overview of this compound as an epimer of Salvianolic acid B, detailing their structural relationship, comparative biological activities, underlying mechanisms of action, and the experimental protocols for their study.

Structural Elucidation: An Epimeric Pair

This compound and Salvianolic acid B share the same planar chemical structure and molecular formula (C₃₆H₃₀O₁₆) but differ in the three-dimensional arrangement at a single stereocenter, defining them as epimers.[1] The core of this stereochemical distinction lies in the dihydrobenzofuran ring.

Through spectroscopic and chemical analyses, including 1D and 2D-NMR and circular dichroism, the absolute configuration of the α,β-positions of the dihydrobenzofuran core in Salvianolic acid B has been determined to be (2S, 3S).[2][3][4][5] In contrast, this compound possesses a (2R, 3S) configuration.[1] This inversion of stereochemistry at the C-2 position is the sole structural difference between these two molecules.

Table 1: Physicochemical and Structural Properties of this compound and Salvianolic Acid B

| Property | This compound | Salvianolic Acid B |

| Molecular Formula | C₃₆H₃₀O₁₆ | C₃₆H₃₀O₁₆ |

| Molecular Weight | 718.62 g/mol | 718.62 g/mol |

| Absolute Configuration (dihydrobenzofuran core) | (2R, 3S)[1] | (2S, 3S)[2][3][4][5] |

| Appearance | White amorphous powder[1] | Not specified |

| Optical Rotation | [α]D¹⁰ –42° (c 0.87, CH₃OH)[1] | Not specified |

Comparative Biological Activities

While structurally similar, the epimeric difference between this compound and Salvianolic acid B leads to notable variations in their biological activities. The most significant distinction observed to date is in the realm of neuroprotection.

Neuroprotective Effects

A key study demonstrated that this compound exhibits significantly greater protective effects against hydrogen peroxide (H₂O₂)-induced injury in rat pheochromocytoma (PC12) cells compared to Salvianolic acid B.[1] This suggests a higher potency of this compound in mitigating oxidative stress-related neuronal damage.

Table 2: Comparative Neuroprotective Effects of this compound and Salvianolic Acid B against H₂O₂-Induced Injury in PC12 Cells

| Compound | Protection Rate (%) |

| This compound | 54.2[1] |

| Salvianolic Acid B | 35.2[1] |

Broad-Spectrum Activities of Salvianolic Acid B

Salvianolic acid B has been the subject of extensive research, revealing a wide array of pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and cardioprotective effects. It is known to modulate multiple signaling pathways, which are detailed in the following section.

Mechanisms of Action: Signaling Pathways

The biological activities of Salvianolic acid B are mediated through its interaction with several key intracellular signaling pathways. While the specific pathways modulated by this compound are still under investigation, the well-documented mechanisms of Salvianolic acid B provide a valuable framework for future research.

PI3K/Akt Signaling Pathway

Salvianolic acid B has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is crucial for cell survival, growth, and proliferation. By influencing this pathway, Salvianolic acid B can exert pro-apoptotic effects in cancer cells and anti-apoptotic effects in healthy cells under stress.

References

- 1. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Salvianolic acid B - (2S,3S)-4-[(1E)-3-[(1R)-1-Carboxy-2-(3 [sigmaaldrich.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

Unveiling the Neuroprotective Potential of Salvianolic Acid Y on PC12 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the protective effects of Salvianolic acid Y on PC12 cells, a crucial in vitro model for neurodegenerative disease research. This document synthesizes available data, presents detailed experimental methodologies, and visualizes key pathways and workflows to facilitate further investigation into the therapeutic potential of this natural compound.

Quantitative Data on the Protective Effects of Salvianolic Acids

This compound has demonstrated significant neuroprotective properties. The following tables summarize the key quantitative findings from studies on PC12 cells, providing a comparative context with other related salvianolic acids.

Table 1: Protective Effect of this compound on H₂O₂-Induced Injury in PC12 Cells

| Compound | Concentration | Protection Rate (%) | Reference |

| This compound | 10 µM | 54.2% | [1] |

| Salvianolic Acid B | 10 µM | 35.2% | [1] |

Protection rate was calculated based on cell viability assessed by MTT assay after exposure to 400 µM H₂O₂ for 1 hour.[1]

Table 2: Overview of Neuroprotective Effects of Various Salvianolic Acids on PC12 Cells

| Salvianolic Acid | Model of Injury | Key Protective Effects | Observed Mechanisms |

| This compound | Hydrogen Peroxide (H₂O₂) | Increased cell viability | Not yet elucidated |

| Salvianolic Acid B | Hydrogen Peroxide (H₂O₂) | Increased cell survival, decreased LDH release, reduced intracellular Ca²⁺, decreased caspase-3 activity, increased antioxidant enzyme activity (SOD, CAT, GSH-Px) | Activation of PI3K/AKT and MEK/ERK pathways, upregulation of miR-26a |

| Salvianolic Acid A & B | Amyloid-beta (Aβ₄₂) | Reduced Aβ₄₂ fibrillation, ameliorated Aβ₄₂-induced cell death | Inhibition of Aβ₄₂ aggregation |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following protocols are based on published studies on salvianolic acids and PC12 cells.

Cell Culture and Induction of Injury

-

Cell Line: Rat pheochromocytoma (PC12) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. The culture medium is replaced every 2 days.

-

Induction of Oxidative Stress: To model neurodegenerative conditions, PC12 cells are typically exposed to an injurious agent such as hydrogen peroxide (H₂O₂). A common protocol involves treating the cells with a specific concentration of H₂O₂ (e.g., 150 µM or 400 µM) for a defined period (e.g., 1 to 24 hours).[1][2]

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells, which is an indicator of cell viability.

-

Seeding: PC12 cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 6 hours) before the addition of the injurious agent (e.g., H₂O₂).

-

Incubation: After co-incubation with the injurious agent, the medium is removed.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control group (untreated cells). The protection rate can be calculated using the formula: (Viability of treated group - Viability of model group) / (Viability of control group - Viability of model group) x 100%.

Apoptosis Assay (Flow Cytometry)

This method quantifies the extent of apoptosis (programmed cell death) induced by the injurious agent and the protective effect of the compound.

-

Cell Preparation: After treatment, cells are harvested and washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay measures the levels of ROS, which are key mediators of oxidative stress.

-

Cell Preparation: PC12 cells are seeded in appropriate culture plates or wells.

-

Treatment: Cells are treated with this compound and the injurious agent as described for the cell viability assay.

-

Staining: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Measurement: The fluorescence intensity is measured using a fluorescence microscope or a microplate reader. A decrease in fluorescence in the treated group compared to the injury model group indicates a reduction in ROS levels.

Signaling Pathways and Experimental Workflow

Putative Signaling Pathway for this compound

While the specific signaling pathways for this compound in PC12 cells have not been fully elucidated, studies on the closely related Salvianolic acid B suggest the involvement of pro-survival pathways.

Caption: Putative neuroprotective signaling pathways of this compound in PC12 cells.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the neuroprotective effects of this compound on PC12 cells.

Caption: General experimental workflow for assessing this compound's effects.

References

- 1. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protection of PC12 cells from hydrogen peroxide-induced cytotoxicity by salvianolic acid B, a new compound isolated from Radix Salviae miltiorrhizae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Biological Activities of Novel Salvianolic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: Salvianolic acids are a class of water-soluble phenolic acids predominantly extracted from the root of Salvia miltiorrhiza Bunge (Danshen), a herb widely utilized in traditional Chinese medicine for treating cardiovascular diseases.[1][2] These compounds, particularly Salvianolic acid A (SAA) and Salvianolic acid B (SAB), are recognized for their potent antioxidant properties.[2][3] Recent research has expanded to explore novel derivatives and their multifaceted in vitro biological activities, revealing significant potential in anti-inflammatory, anticancer, and neuroprotective applications.[3][4] This guide provides a comprehensive overview of these activities, focusing on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

In Vitro Antioxidant and Radical Scavenging Activities

Salvianolic acids exert strong antioxidant effects primarily due to their polyphenolic structure, which enables them to act as potent free radical scavengers.[2] Their ability to neutralize reactive oxygen species (ROS) is a foundational mechanism for many of their other biological activities.[5]

Quantitative Data: Antioxidant Activity

The antioxidant capacity of various salvianolic acids has been quantified using several standard assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are common metrics used for comparison.

| Compound | Assay | IC50 / EC50 | Reference Compound | Notes |

| Salvianolic Acid B (SAB) | DPPH Radical Scavenging | 2.71 µmol/L | Rutin (7.08 µmol/L) | SAB showed significantly higher activity than the positive control.[6] |

| GFS (S. miltiorrhiza fermented with G. luteus) | DPPH Radical Scavenging | 25.0 µg/ml | NFS (30.9 µg/ml) | Fermentation enriched salvianolic acid B content, enhancing antioxidant activity.[6] |

| E-DRS (Novel SAA analog) | Superoxide Anion Scavenging | - | Ascorbic acid, SAA, Rutin, Resveratrol (B1683913) | Activity ranking: Ascorbic acid > E-DRS > SAA ≥ Rutin > Resveratrol.[7] |

| E-DRS (Novel SAA analog) | DPPH Radical Scavenging | - | Rutin, Ascorbic acid, SAA, Resveratrol | Activity ranking: Rutin > E-DRS ≥ Ascorbic acid > SAA > Resveratrol.[7] |

| Salvianolic Acid B (SAB) | DPPH, ABTS, HO•, O2•- Radicals | Higher than Vitamin C | Vitamin C | SAB showed lower iron chelating and H2O2 scavenging activity than Vitamin C.[2] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a generalized procedure for determining the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Objective: To measure the ability of a test compound (e.g., a novel salvianolic acid) to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Test compounds (Salvianolic acids)

-

Positive control (e.g., Ascorbic acid, Trolox, Rutin)[6]

-

96-well microplate

-

Microplate reader (spectrophotometer)

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Preparation of Test Samples: Dissolve the salvianolic acid and the positive control in methanol to create a series of concentrations.

-

Assay Reaction: a. In a 96-well plate, add a fixed volume of the DPPH solution to each well. b. Add an equal volume of the different concentrations of the test sample, positive control, or methanol (as a blank) to the wells. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the DPPH solution with methanol.

-

A_sample is the absorbance of the DPPH solution with the test compound.

-

-

IC50 Determination: Plot the scavenging percentage against the concentrations of the test compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from the graph.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Salvianolic acids can enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1).[8][9]

Caption: Nrf2 pathway activation by salvianolic acids.

In Vitro Anti-inflammatory Activities

Chronic inflammation is implicated in numerous diseases. Salvianolic acids have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[9][10]

Quantitative Data: Anti-inflammatory Effects

| Compound | Cell Line / Model | Target / Effect Measured | Concentration | Result |

| Salvianolic Acid B (SAB) | TNF-α-treated HAECs | VCAM-1, ICAM-1 Expression | 1-20 µg/ml | Dose-dependent attenuation.[2] |

| Salvianolic Acid B (SAB) | IL-1β-induced Chondrocytes | IL-6, IL-17, TNF-α Secretion | 40 µM, 80 µM | Significant, dose-dependent inhibition of cytokine secretion.[11] |

| Salvianolic Acid A (SAA) | LPS-stimulated RAW264.7 | NO, TNF-α, IL-6 Production | 125-500 µM | Dose-dependent suppression of pro-inflammatory mediators.[10] |

| Salvianolic Acid C (SalC) | LPS-stimulated Microglia | Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Not Specified | Reversed the inflammatory response induced by LPS.[9] |

| Isosalvianolic acid A-1 (C1) | Zebrafish Inflammation Model | Neutrophil Migration | Not Specified | Inhibited neutrophil migration.[12] |

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol outlines a general method for quantifying the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants following treatment with salvianolic acids.[12]

Objective: To measure the effect of a salvianolic acid on the production of specific cytokines by immune cells (e.g., LPS-stimulated macrophages).

Materials:

-

RAW 264.7 macrophages or other suitable immune cells

-

Lipopolysaccharide (LPS) to induce inflammation

-

Test compound (Salvianolic acid)

-

Commercial ELISA kit for the target cytokine (e.g., mouse TNF-α)

-

96-well ELISA plate (pre-coated with capture antibody)

-

Wash buffer, Assay diluent, Substrate solution, Stop solution (typically provided in the kit)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: a. Seed RAW 264.7 cells in a culture plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the salvianolic acid for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control groups (untreated, LPS only). d. Incubate for a specified period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant, which contains the secreted cytokines. Centrifuge to remove any cell debris.

-

ELISA Procedure (as per kit instructions): a. Add standards and samples (supernatants) to the wells of the pre-coated ELISA plate. Incubate to allow the cytokine to bind to the capture antibody. b. Wash the plate multiple times to remove unbound substances. c. Add the detection antibody (conjugated to an enzyme like HRP). Incubate to form a sandwich complex. d. Wash the plate again. e. Add the substrate solution. The enzyme will catalyze a color change. Incubate in the dark. f. Add the stop solution to terminate the reaction. The color will typically change from blue to yellow.

-

Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.

-

Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the test samples.

Signaling Pathway: Inhibition of NF-κB Activation

A primary anti-inflammatory mechanism of salvianolic acids is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[2][5][9] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like LPS) lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Salvianolic acids can prevent this process.[9]

References

- 1. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways [ijbs.com]

- 5. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]

- 6. Improving the antioxidant activity and enriching salvianolic acids by the fermentation of Salvia miltiorrhizae with Geomyces luteus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel salvianolic acid A analog with resveratrol structure and its antioxidant activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Nrf2 signaling by salvianolic acid C attenuates NF‑κB mediated inflammatory response both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In silico analysis and experimental validation of molecular mechanisms of salvianolic acid A‐inhibited LPS‐stimulated inflammation, in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthr ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02418A [pubs.rsc.org]

- 12. Salvianolic acids from Salvia miltiorrhiza Bunge and their anti-inflammatory effects through the activation of α7nAchR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Synthesis Methods for Salvianolic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current chemical synthesis strategies for salvianolic acid derivatives, a class of potent antioxidant compounds with significant therapeutic potential. The guide details various synthetic approaches, presents key quantitative data in a structured format, and includes detailed experimental protocols for pivotal reactions. Furthermore, it visualizes the biosynthetic pathways of salvianolic acids and the key signaling pathways they modulate, offering a deeper understanding of their biological context.

Chemical Synthesis of Salvianolic Acid Derivatives

The complex structures of salvianolic acids, characterized by multiple chiral centers and phenolic hydroxyl groups, present considerable challenges to synthetic chemists. Research has led to the development of several strategies for the synthesis of these molecules and their analogues.

Total Synthesis of Salvianolic Acid C and Related Compounds

The first total synthesis of salvianolic acid C, as well as the related natural products tournefolic acid A and tournefolal, has been achieved. A key strategy in these syntheses involves the construction of the core benzofuran (B130515) skeletons through selective iodination and Sonogashira coupling reactions[1].

Synthesis of Methylated Analogues of Salvianolic Acid C

A total synthesis of (+)-pentamethylsalvianolic acid C, a methylated analogue, has been reported. This approach offers practical alternatives to previous methods and is notable for several key aspects[2]:

-

An economical Copper(I)-catalyzed acetylide coupling.

-

Unique carboxyl activation conditions utilizing microwave irradiation.

-

A novel lipase-catalyzed kinetic resolution of a racemic secondary alcohol intermediate.

The synthesis of this methylated analogue is significant as it is expected to improve the bioavailability of the natural product, potentially broadening its bioactivity applications[2].

Synthesis of Salvianolic Acid B Intermediates

The synthesis of dihydrobenzofuranoid compounds, which are important intermediates for salvianolic acid B, has been explored. One reported route starts from 3-hydroxy-4-methoxybenzaldehyde and proceeds through a six-step reaction sequence involving bromination, esterification, acetalization, nucleophilic reaction, hydrolysis, and cyclization, affording the intermediate in a 21.4% overall yield[3]. Another approach utilizes 3-Hydroxy-p-anisaldehyde as the starting material, followed by acetylation, Fries rearrangement, and Willgerodt rearrangement[3].

General Synthetic Strategies for Salvianolic Acid Derivatives

A palladium-mediated synthesis has been developed to create a common synthon for the synthesis of antioxidant analogues of naturally occurring salvianolic acids. This method allows for the generation of analogues with a balanced lipophilicity/hydrophilicity, which may be beneficial for developing LDL antioxidants.

Quantitative Data on Synthetic Methods

The following tables summarize the available quantitative data for the synthesis of various salvianolic acid derivatives and their intermediates.

| Derivative/Intermediate | Key Reaction Steps | Starting Material | Overall Yield | Reference |

| (+)-Pentamethylsalvianolic acid C | Cu(I) acetylide coupling, microwave-assisted carboxyl activation, lipase-catalyzed kinetic resolution | Not specified in abstract | Not specified in abstract | |

| Dihydrobenzofuranoid Intermediate for Salvianolic Acid B | Bromination, esterification, acetalization, nucleophilic reaction, hydrolysis, cyclization | 3-hydroxy-4-methoxybenzaldehyde | 21.4% | |

| Salvianolic Acid C, Tournefolic Acid A, Tournefolal | Selective iodination, Sonogashira reaction | Not specified in abstract | Not specified in abstract |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of synthetic methodologies. Below are outlines of key experimental procedures found in the literature.

Synthesis of a Dihydrobenzofuranoid Intermediate for Salvianolic Acid B

A six-step synthesis was employed, starting from 3-hydroxy-4-methoxybenzaldehyde. The key steps included:

-

Bromination: Introduction of a bromine atom to the aromatic ring.

-

Esterification: Protection of the carboxylic acid functionality.

-

Acetalization: Protection of the aldehyde group.

-

Nucleophilic reaction: Formation of a key carbon-carbon bond.

-

Hydrolysis: Deprotection of the acetal.

-

Cyclization: Formation of the dihydrobenzofuran ring.

Note: Specific reagents, solvents, temperatures, and reaction times for each step are detailed in the source publication. The overall yield for this sequence was reported to be 21.4%. The structure of the final intermediate was confirmed by 1H NMR and MS analysis.

Total Synthesis of (+)-Pentamethylsalvianolic Acid C

The synthesis of this methylated derivative involved several innovative steps:

-

Cu(I) Acetylide Coupling: An economical method for forming a key carbon-carbon bond.

-

Microwave-Assisted Carboxyl Activation: A rapid and efficient method for activating a carboxylic acid for subsequent coupling.

-

Lipase-Catalyzed Kinetic Resolution: Enzymatic resolution of a racemic secondary alcohol to obtain the desired enantiomer.

Note: The full experimental details, including specific conditions and characterization data, are available in the cited research article.

Biosynthesis of Salvianolic Acids

Understanding the natural production of salvianolic acids in plants can provide insights for both synthetic and biotechnological approaches. The biosynthesis of salvianolic acid B is believed to be derived from rosmarinic acid.

Signaling Pathways Modulated by Salvianolic Acid Derivatives

Salvianolic acids exert their biological effects by modulating various intracellular signaling pathways. Understanding these interactions is critical for drug development.

MAPK Signaling Pathway

Salvianolic acids have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation. Salvianolic acids have been demonstrated to inhibit this pathway, contributing to their anti-inflammatory effects.

This guide provides a foundational understanding of the chemical synthesis of salvianolic acid derivatives. For researchers and drug development professionals, the provided synthetic strategies, quantitative data, and insights into the biological mechanisms of these compounds will be valuable for advancing the development of new therapeutics based on these potent natural products. Further detailed experimental procedures can be found in the supplementary information of the referenced scientific publications.

References

Methodological & Application

Application Notes and Protocols for Salvianolic Acid Y in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acid Y is a recently identified phenolic acid isolated from Salvia officinalis. Structurally similar to the well-studied salvianolic acid B, it has demonstrated significant potential as a cytoprotective agent.[1] Initial in vitro studies have highlighted its efficacy in protecting neuronal cells from oxidative stress-induced injury, suggesting its promise for further investigation in the context of neurodegenerative diseases and other pathologies involving oxidative damage.[1] These application notes provide a summary of the current, albeit limited, experimental data and a detailed protocol for utilizing this compound in a cell culture setting.

Application Notes

Biological Activity

The primary reported biological activity of this compound in a cell culture model is its neuroprotective effect. In a study utilizing the rat pheochromocytoma cell line (PC12), this compound demonstrated a superior ability to protect these cells from hydrogen peroxide (H₂O₂)-induced injury compared to Salvianolic acid B.[1] This suggests that this compound is a potent antioxidant.

While experimental data is sparse, a computational study on "Salvianolic acid for injection," which contains this compound, predicted that it may have an inhibitory effect on the enzymes PTGS1 and PTGS2 (Prostaglandin-Endoperoxide Synthase 1 and 2, also known as COX-1 and COX-2).[2] These enzymes are key mediators of inflammation, suggesting a potential anti-inflammatory role for this compound that warrants experimental validation.

Mechanism of Action

The precise signaling pathways through which this compound exerts its protective effects have not yet been experimentally elucidated. However, other major salvianolic acids, such as A and B, are known to modulate several key signaling networks, including the PI3K/Akt, MAPK, and NF-κB pathways, which are crucial in regulating cell survival, apoptosis, and inflammation.[3][4] It is plausible that this compound may act through similar mechanisms, but further research is required for confirmation.

Quantitative Data

The following table summarizes the comparative cytoprotective effects of this compound and Salvianolic acid B against H₂O₂-induced injury in PC12 cells.

| Compound | Cell Line | Insult | Assay | Protection Rate (%) | Reference |

| This compound | PC12 | H₂O₂ | Cell Viability | 54.2 | [1] |

| Salvianolic acid B | PC12 | H₂O₂ | Cell Viability | 35.2 | [1] |

Experimental Protocols

Protocol 1: Assessment of Neuroprotective Effects of this compound Against Oxidative Stress

This protocol details the methodology for evaluating the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced injury in the PC12 rat pheochromocytoma cell line, a common in vitro model for neuroprotection studies.

Materials:

-

This compound

-

PC12 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Hydrogen peroxide (H₂O₂)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent (e.g., CCK-8)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture PC12 cells in DMEM supplemented with 10% FBS, 5% HS, and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.

-

Harvest cells during the logarithmic growth phase and seed them into 96-well plates at a density of 1 x 10⁵ cells/mL.

-

Incubate for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO or sterile water) and dilute to final working concentrations with cell culture medium.

-

Remove the medium from the wells and replace it with fresh medium containing various concentrations of this compound. It is advisable to test a range of concentrations to determine the optimal protective dose.

-

Include a vehicle control group treated with the same concentration of the solvent used to dissolve this compound.

-

Incubate the cells for a predetermined pretreatment time (e.g., 2-4 hours).

-

-

Induction of Oxidative Stress:

-

Prepare a fresh solution of H₂O₂ in serum-free medium. The optimal concentration of H₂O₂ should be determined empirically to induce approximately 50% cell death (e.g., 100-200 µM).

-

After the pretreatment period, add the H₂O₂ solution to the wells (except for the control group, which receives only fresh medium).

-

Incubate for the required duration to induce cell injury (e.g., 4-6 hours).

-

-

Assessment of Cell Viability (MTT Assay):

-

Following the H₂O₂ incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control group.

-

The protection rate can be calculated using the formula: [(Absorbance(Sal Y + H₂O₂) - Absorbance(H₂O₂)) / (Absorbance(Control) - Absorbance(H₂O₂))] x 100%.

-

Visualizations

Experimental Workflow for Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of this compound.

Potential Signaling Pathways Modulated by Salvianolic Acids (A & B) - For Reference

Disclaimer: The following pathways are known to be modulated by Salvianolic acids A and B. Their relevance to this compound's mechanism of action is yet to be experimentally confirmed.

PI3K/Akt Signaling Pathway

Caption: Potential inhibition of the PI3K/Akt pathway by this compound.

MAPK Signaling Pathway

Caption: Potential modulation of the MAPK signaling cascade by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Exploration of the Mechanism of Salvianolic Acid for Injection Against Ischemic Stroke: A Research Based on Computational Prediction and Experimental Validation [frontiersin.org]

- 3. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Preparing Salvianolic Acid Y for In Vitro Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of Salvianolic acid Y in in vitro studies. Due to the limited availability of specific data for this compound, a newly identified phenolic acid, this guide leverages extensive information available for its structurally similar epimer, Salvianolic acid B.[1] Both compounds share the same planar structure, suggesting that their physicochemical properties and handling procedures are comparable.

Application Notes

This compound is a phenolic acid isolated from Salvia officinalis.[1] Like other salvianolic acids, it is recognized for its antioxidant properties.[1] For in vitro applications, proper handling and preparation of this compound are crucial for obtaining reliable and reproducible results. This involves using appropriate solvents, understanding its stability, and preparing accurate dilutions.

Physicochemical Properties and Storage

This compound is supplied as a powder. Based on the data for its epimer, Salvianolic acid B, the following properties and storage conditions are recommended.

| Property | Data | Reference(s) |

| Molecular Formula | C36H30O16 | [2][3] |

| Molecular Weight | 718.61 g/mol | [2][4][5] |

| Appearance | Off-white to yellow solid powder | [6] |

| Storage of Solid | Store at -20°C, protected from light | [3][5] |

| Stability of Solid | Stable for at least 4 years at -20°C | [3] |

Solubility

The solubility of salvianolic acids is a critical factor in the preparation of stock solutions. Organic solvents are typically required for initial dissolution.

| Solvent | Solubility (approximate) | Reference(s) |

| DMSO | ~20-25 mg/mL | [3][6] |

| Ethanol | ~10 mg/mL | [3] |

| Dimethylformamide (DMF) | ~20 mg/mL | [3] |

| PBS (pH 7.2) | ~1 mg/mL | [3] |

| Water | ≥5 mg/mL (may require pH adjustment) | [5][6] |

Stability in Solution

A key consideration for in vitro studies is the stability of the compound in solution. Salvianolic acid B has been shown to be unstable in aqueous solutions, with degradation being dependent on temperature and pH.[6][7][8]

-

Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[3] Degradation occurs at room temperature and is accelerated at higher temperatures (e.g., 37°C).[6][9]

-

Stock Solutions in Organic Solvents: Stock solutions in anhydrous DMSO can be stored at -20°C for several months. However, it is best practice to prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

Procedure:

-

Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.7186 mg of this compound (Molecular Weight = 718.61).

-

Dissolve: Add the appropriate volume of DMSO to the solid this compound. Using the example above, add 100 µL of DMSO.

-

Solubilize: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

-

Store: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the stock solution to final working concentrations for treating cells in culture.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of culture medium.

-

Final Dilution: Further dilute the intermediate solution to achieve the desired final concentrations. For instance, to treat cells with 10 µM this compound, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium in your well plate.

-

Solvent Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment. Typically, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cellular effects.

Recommended Concentrations for In Vitro Studies

The optimal concentration of this compound will vary depending on the cell type and the specific biological question being investigated. The following table summarizes concentrations of Salvianolic acid B used in various published in vitro studies, which can serve as a starting point.

| Cell Line / Model | Concentration Range | Incubation Time | Observed Effect | Reference(s) |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 nM - 1 µM | 24 hours | Protection against H2O2-induced cytotoxicity | [10] |

| Head and Neck Squamous Cell Carcinoma | 1.25 µM - 250 µM | 24 hours | Inhibition of cell growth and colony formation | [11] |

| Melanoma Cells (A375, B16) | 50 - 250 nmol/mL | 24 hours | Dose-dependent inhibition of cell activity | [12] |

| Primary Chondrocytes | 4.34 µM - 140 µM | 24 hours - 8 days | Increased cell viability and protein expression | [13] |

| Human Gingival Fibroblasts | 25 - 75 µg/mL | 24 - 72 hours | Increased cell migration and collagen production | [14] |

| Macrophages (BMDMs) | 25 µM | 24 hours | Promotion of M2 polarization | [15] |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using this compound in a cell-based in vitro assay.

Caption: Workflow for this compound in vitro studies.

Signaling Pathway

Salvianolic acids have been shown to modulate various signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival, proliferation, and apoptosis.[16][17][18][19][20]

Caption: this compound's effect on the PI3K/Akt pathway.

References

- 1. This compound: A New Protector of PC12 Cells against Hydrogen Peroxide-Induced Injury from Salvia officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Salvianolic Acid B - CD Bioparticles [cd-bioparticles.net]

- 5. ≥94% (HPLC), antioxidant, powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved stability of salvianolic acid B from Radix Salviae miltiorrhizae in deep eutectic solvents - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Salvianolic Acid B Inhibits Growth of Head and Neck Squamous Cell Carcinoma in vitro and in vivo via Cyclooxygenase-2 and Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Salvianolic acid B regulates gene expression and promotes cell viability in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Wound Healing Activity of Salvianolic Acid B on In Vitro Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Salvianolic Acid B Alleviates Limb Ischemia in Mice via Promoting SIRT1/PI3K/AKT Pathway-Mediated M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Salvianolic Acid B Inhibits Hydrogen Peroxide-Induced Endothelial Cell Apoptosis through Regulating PI3K/Akt Signaling | PLOS One [journals.plos.org]

- 17. Frontiers | Salvianolic acid B attenuates inflammation and prevent pathologic fibrosis by inhibiting CD36-mediated activation of the PI3K-Akt signaling pathway in frozen shoulder [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes & Protocols for the Quantification of Salvianolic Acid Y

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Salvianolic acid Y using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Disclaimer: As of the latest literature review, specific validated analytical methods for the quantification of this compound are not widely published. However, research indicates that this compound shares the same planar structure and molecular formula (C36H30O16) as the well-characterized Salvianolic acid B, differing only in its stereochemistry.[1] Consequently, the UV absorption spectrum and mass spectrometric behavior are expected to be nearly identical.[1] The following protocols are based on established and validated methods for Salvianolic acid B and are provided as a strong starting point for the development and validation of a quantitative method for this compound. Method optimization and validation are essential for accurate and precise quantification.

Overview of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phenolic compounds like salvianolic acids. When coupled with a UV detector, it offers a robust and cost-effective method for routine analysis. For enhanced sensitivity and selectivity, particularly in complex matrices such as biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

| Feature | HPLC-UV | LC-MS / LC-MS/MS |

| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |

| Sensitivity | Nanogram (ng) range. | Picogram (pg) to femtogram (fg) range. |

| Selectivity | Moderate; co-eluting compounds can interfere. | High; can distinguish between compounds with the same retention time. |

| Application | Quantification in herbal extracts, quality control. | Pharmacokinetic studies, metabolite identification, trace analysis. |

| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate quantification and to protect the analytical instrumentation. The choice of method depends on the sample matrix.

Protocol 2.1.1: Liquid-Liquid Extraction (for Plasma/Serum Samples)

This method is suitable for cleaning up biological samples for both HPLC-UV and LC-MS analysis.

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., Danshensu or a structurally similar, commercially available compound not present in the sample).

-

Add 50 µL of an acidifying agent (e.g., 1 M HCl or 6% perchloric acid) to precipitate proteins and improve extraction efficiency. Vortex for 30 seconds.

-

Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 3-5) on the remaining aqueous layer and combine the organic extracts.

-

Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex for 30 seconds.

-

Centrifuge at 12,000 x g for 5 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

Protocol 2.1.2: Methanol (B129727) Extraction (for Herbal Powders/Extracts)

This protocol is designed for the extraction of salvianolic acids from solid materials.

-

Accurately weigh 100 mg of the powdered plant material or extract into a 15 mL centrifuge tube.

-

Add 10 mL of 70% methanol.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge at 4,000 x g for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the sample with the initial mobile phase to fall within the calibration curve range.

Figure 1: General workflow for sample preparation.

HPLC-UV Quantification Protocol

This method is suitable for the quantification of this compound in herbal extracts and quality control applications where high sensitivity is not required.

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 286 nm (based on Salvianolic acid B) |

Protocol:

-

Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples.

-

Set up the HPLC-UV system with the specified chromatographic conditions.

-

Inject the calibration standards, starting with the lowest concentration.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

-

Inject the prepared samples.

-

Quantify this compound in the samples by comparing their peak areas to the calibration curve.

LC-MS Quantification Protocol

This highly sensitive and selective method is ideal for pharmacokinetic studies and trace analysis of this compound in complex biological matrices.

Chromatographic Conditions (UPLC/UHPLC recommended):

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5-50% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Triple Quadrupole):

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ | m/z 717.1 |

| Product Ions (for MRM) | To be determined by infusing a standard solution of this compound. Based on Salvianolic acid B, prominent fragments are expected around m/z 519.1 and 321.0. |

| Collision Energy | To be optimized for each transition. |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

Protocol:

-

Prepare stock and calibration standards as described in the HPLC-UV protocol.

-

Optimize the mass spectrometer parameters by infusing a standard solution of this compound to determine the optimal precursor and product ions, collision energies, and other source parameters.

-

Set up the LC-MS system with the specified chromatographic and optimized mass spectrometry conditions.

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared samples.

-

Quantify this compound using the peak area ratios of the analyte to the internal standard against the calibration curve.

Figure 2: Workflow for LC-MS based quantification.

Data Presentation and Validation

All quantitative data should be summarized in clear, well-structured tables. Key validation parameters to assess and report include:

-

Linearity and Range: The concentration range over which the method is linear (r² > 0.99).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Precision: Assessed as the relative standard deviation (%RSD) of replicate measurements at different concentrations (intra-day and inter-day).

-

Accuracy: Determined by the recovery of spiked samples, expressed as a percentage of the true value.

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Table of Expected Performance (based on Salvianolic Acid B data):

| Parameter | HPLC-UV | LC-MS/MS |